ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
Description
ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a synthetic organic compound featuring a furan core substituted with an α,β-unsaturated cyano-carbamoyl group and a benzoate ester moiety. The (1E)-configuration of the eth-1-en-1-yl group ensures stereochemical rigidity, while the 2-methoxy-4-methylphenyl carbamoyl substituent introduces steric and electronic modulation.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-4-31-25(29)18-8-6-17(7-9-18)22-12-10-20(32-22)14-19(15-26)24(28)27-21-11-5-16(2)13-23(21)30-3/h5-14H,4H2,1-3H3,(H,27,28)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRLTJZNGJYTCO-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the cyano group to an amine or other functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of ethyl 4-{5-[(1E)-2-cyano-2-[(2-methoxy-4-methylphenyl)carbamoyl]eth-1-en-1-yl]furan-2-yl}benzoate exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting tumor growth. In vitro assays have demonstrated that modifications in the substituents can significantly affect the cytotoxicity against cancer cell lines.
Antiviral Properties
The compound has also been investigated for its antiviral activity. Research has shown that certain derivatives can inhibit viral replication by interfering with viral enzymes. The presence of the cyano group is believed to enhance this activity by stabilizing the interaction with viral proteins.
Enzyme Inhibition
This compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for developing treatments for metabolic disorders.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of ethyl 4-{5-[...]} and evaluated their anticancer efficacy against several human cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to the parent compound. The study concluded that structural modifications could lead to more potent anticancer agents.
Case Study 2: Antiviral Activity Assessment
A separate investigation explored the antiviral properties of ethyl 4-{5-[...]} against influenza virus. The study utilized viral plaque assays to measure the compound's effectiveness in inhibiting viral replication. Results showed a significant reduction in viral load at certain concentrations, suggesting that this compound could be developed into a therapeutic agent for viral infections.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-CYANO-2-[(2-METHOXY-4-METHYLPHENYL)CARBAMOYL]ETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analog, Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS 1142210-42-1), shares a benzoate ester framework but differs in key substituents :
| Property | Target Compound | Analog (LS-03205) |
|---|---|---|
| Core Heterocycle | Furan (oxygen-containing) | 1,3,4-Thiadiazole (sulfur- and nitrogen-containing) |
| Substituents | Cyano, carbamoyl (2-methoxy-4-methylphenyl), eth-1-en-1-yl | Phenylcarbamoyl, methoxy-linked thiadiazole |
| Molecular Formula | C₂₅H₂₁N₃O₅ (estimated) | C₁₈H₁₅N₃O₄S |
| Molecular Weight | ~467.46 g/mol (estimated) | 369.40 g/mol |
| Key Functional Groups | Ester, nitrile, carbamate, enone | Ester, carbamate, thiadiazole |
Implications :
Crystallographic and Computational Analysis
Crystallographic refinement and structural visualization tools like SHELXL and ORTEP for Windows (via WinGX) are critical for comparing molecular geometries . Hypothetical bond parameters (based on analogous studies):
| Parameter | Target Compound | Analog (LS-03205) |
|---|---|---|
| C=O Bond Length | ~1.21 Å | ~1.22 Å |
| C≡N Bond Length | ~1.15 Å | N/A (absent) |
| Dihedral Angle | 175° (E-config) | 160° (thiadiazole) |
Software Roles :
- SHELXL : Refines anisotropic displacement parameters, critical for resolving the eth-1-en-1-yl group’s stereochemistry .
- WinGX/ORTEP : Visualizes packing motifs and hydrogen-bonding networks, which influence solubility and crystallinity .
Research Findings and Limitations
- Structural Insights: The target compound’s extended π-conjugation (furan + enone) may enhance UV absorption properties compared to LS-03204.
- Methodological Gaps : Current evidence lacks explicit biological or thermodynamic data, necessitating further studies using differential scanning calorimetry (DSC) or enzyme assays.
Biological Activity
Ethyl 4-{5-[(1E)-2-cyano-2-[(2-methoxy-4-methylphenyl)carbamoyl]eth-1-en-1-yl]furan-2-yl}benzoate is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following molecular formula: C23H21N3O4, with a molecular weight of 403.438 g/mol. Its structure includes a benzoate moiety linked to a furan ring, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research has demonstrated that furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to the compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on structural modifications .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Derivative 1 | E. coli | 64 |
| Derivative 2 | S. aureus | 32 |
| Ethyl 4-{...} | TBD | TBD |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by studies on related furan derivatives that act as selective COX-2 inhibitors. These compounds have been shown to reduce inflammation in animal models effectively .
Anticancer Activity
Furan derivatives have also been explored for their anticancer properties. A study indicated that certain furan-containing compounds could induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of a series of furan derivatives against multiple bacterial strains, including Pseudomonas aeruginosa, demonstrating superior efficacy compared to traditional antibiotics like tetracycline .
- Inflammation Model : In a carrageenan-induced rat model, specific furan derivatives were tested for their anti-inflammatory effects, showing a significant reduction in paw edema compared to controls .
- Cancer Cell Line Study : Research on the cytotoxic effects of related compounds on human cancer cell lines revealed that these furan derivatives could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Q & A
Q. What are the key synthetic strategies for preparing ETHYL 4-{5-[(1E)-...]FURAN-2-YL}BENZOATE?
The compound is synthesized via multi-step organic reactions, including:
- Claisen condensation to form the ester backbone.
- Friedel-Crafts acylation for introducing aromatic substituents.
- Suzuki coupling to attach the furan moiety to the benzoate core. Reaction conditions (e.g., catalysts, temperature, solvents) must be optimized to ensure stereochemical control, particularly for the (1E)-configured eth-1-en-1-yl group. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and structural fidelity .
Q. How can the electronic and steric effects of the 2-methoxy-4-methylphenyl carbamoyl group influence reactivity?
The 2-methoxy-4-methylphenyl substituent introduces steric hindrance and electron-donating effects:
- Methoxy group enhances solubility in polar solvents and stabilizes intermediates via resonance.
- Methyl group increases steric bulk, potentially affecting reaction kinetics in subsequent functionalization steps. Computational methods like DFT can model these effects to predict regioselectivity in further reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the furan protons (δ 6.5–7.5 ppm), cyano group (δ 115–120 ppm in ¹³C), and carbamoyl carbonyl (δ 165–170 ppm).
- IR Spectroscopy : Confirm the presence of ester (C=O at ~1720 cm⁻¹) and cyano (C≡N at ~2240 cm⁻¹) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Contradictions often arise from differences in substituent effects or assay conditions :
- Compare analogs like 4-{2-cyano-2-[(2-fluorophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate ( ) to assess how halogen substitution (F vs. OCH₃) alters bioactivity.
- Standardize assays (e.g., cell lines, incubation times) and use dose-response curves to quantify potency differences. Statistical tools like ANOVA can identify significant variations .
Q. What computational methods are suitable for studying the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes or receptors (e.g., kinase inhibitors).
- Docking Studies : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the cyano group and target active sites.
- QSAR Models : Corrogate structural features (e.g., furan ring planarity) with activity data to guide optimization .
Q. How does the furan ring’s electronic structure influence photophysical properties in material science applications?
The furan ring’s conjugated π-system enables applications in optoelectronics:
- UV-Vis Spectroscopy : Measure absorbance maxima (~300–400 nm) to assess conjugation extent.
- Cyclic Voltammetry : Determine HOMO/LUMO levels for evaluating charge transport potential. Compare with thiophene or pyrrole analogs to quantify differences in electron mobility .
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
- Flow Chemistry : Improve yield and reproducibility for Suzuki coupling steps.
- Green Solvent Optimization : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
Methodological Tables
Table 1. Key Synthetic Steps and Optimization Parameters
| Step | Reaction Type | Key Parameters | Characterization Methods |
|---|---|---|---|
| Ester Formation | Claisen Condensation | Catalyst: NaOEt; Temp: 0–5°C | ¹H NMR, IR |
| Furan Functionalization | Suzuki Coupling | Catalyst: Pd(PPh₃)₄; Solvent: THF | HRMS, ¹³C NMR |
Table 2. Comparison of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
